molecular formula C24H21ClN4O3S B2503180 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate CAS No. 339163-84-7

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Cat. No.: B2503180
CAS No.: 339163-84-7
M. Wt: 480.97
InChI Key: HYCMRLPPLMJIOM-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Biological Activity

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

  • Molecular Formula : C25H23ClN4O3S
  • Molecular Weight : 494.993 g/mol
  • CAS Number : 339163-49-4

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to the pyran structure, indicating significant activity against various bacterial and fungal strains. For instance, compounds similar to ethyl 6-amino-4-(4-chlorophenyl)-5-cyano derivatives have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate that metal complexes derived from these ligands exhibit higher antimicrobial activity compared to their parent compounds, suggesting a synergistic effect when metal ions are involved in the coordination chemistry of these molecules .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have indicated that ethyl 6-amino derivatives may possess potential anti-cancer properties. For example, compounds exhibiting structural similarities have been tested against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

Findings suggest that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related pyran derivatives demonstrated that certain modifications to the pyran structure significantly enhanced antibacterial activity. The study utilized disk diffusion methods to assess the inhibition zones against various pathogens. The results indicated that the introduction of halogenated phenyl groups increased the lipophilicity of the compounds, thereby enhancing membrane permeability and overall antimicrobial efficacy .

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Ethyl 6-amino derivative A15 mm (MIC: 32 µg/mL)10 mm (MIC: 64 µg/mL)12 mm (MIC: 32 µg/mL)
Ethyl 6-amino derivative B20 mm (MIC: 16 µg/mL)8 mm (MIC: >128 µg/mL)18 mm (MIC: 16 µg/mL)

Study 2: Cytotoxic Effects

In vitro studies have shown that ethyl 6-amino derivatives can inhibit cell proliferation in cancer cell lines. A specific study reported a significant reduction in viability in MCF-7 cells treated with a related compound at concentrations above 50 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis as confirmed by flow cytometry analysis .

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCMRLPPLMJIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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